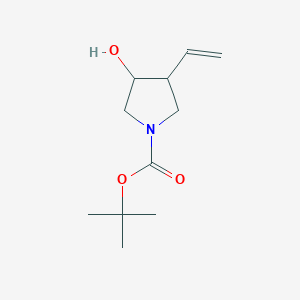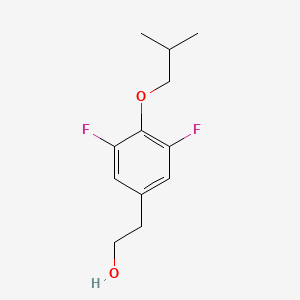
2-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Butoxy-3,5-difluorophenethyl alcohol is an organic compound with the molecular formula C12H16F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenethyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-difluorophenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and iso-butyl bromide.
Alkylation Reaction: The 3,5-difluorophenol undergoes an alkylation reaction with iso-butyl bromide in the presence of a base such as potassium carbonate to form 4-iso-butoxy-3,5-difluorophenol.
Reduction Reaction: The 4-iso-butoxy-3,5-difluorophenol is then reduced using a reducing agent like sodium borohydride to yield 4-iso-Butoxy-3,5-difluorophenethyl alcohol.
Industrial Production Methods
In an industrial setting, the production of 4-iso-Butoxy-3,5-difluorophenethyl alcohol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3,5-difluorophenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-iso-Butoxy-3,5-difluorobenzaldehyde or 4-iso-Butoxy-3,5-difluorobenzoic acid.
Reduction: 4-iso-Butoxy-3,5-difluorophenethyl alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-iso-Butoxy-3,5-difluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3,5-difluorophenethyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-iso-Butoxy-4,5-difluorophenethyl alcohol
- 4-iso-Butoxy-2,6-difluorophenethyl alcohol
- 4-iso-Butoxy-3,5-dichlorophenethyl alcohol
Uniqueness
4-iso-Butoxy-3,5-difluorophenethyl alcohol is unique due to the specific positioning of the butoxy group and fluorine atoms, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H16F2O2 |
|---|---|
Molecular Weight |
230.25 g/mol |
IUPAC Name |
2-[3,5-difluoro-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16F2O2/c1-8(2)7-16-12-10(13)5-9(3-4-15)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3 |
InChI Key |
IWLUUKBLUNHTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


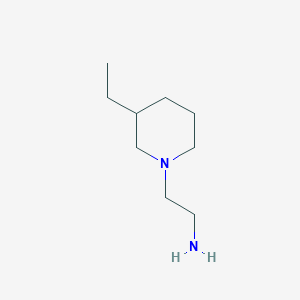
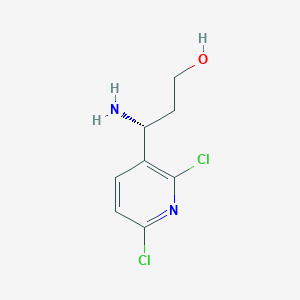

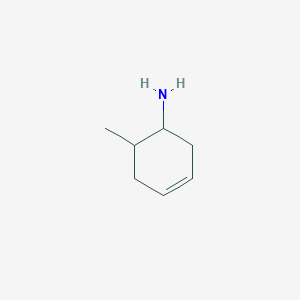

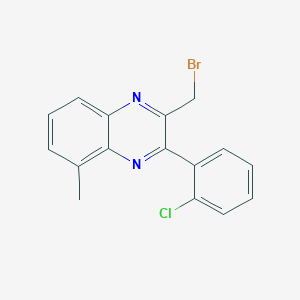
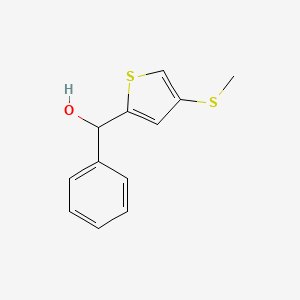



![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
